

OTS964 hydrochloride in vivo dosage and administration

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Compound of Interest

Compound Name: OTS964 hydrochloride

Cat. No.: B560098

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Application Notes: OTS964 Hydrochloride In Vivo Use

Introduction

OTS964 is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is overexpressed in a wide range of human cancers, including lung and breast cancer, and its high expression often correlates with a poor prognosis.[1][3] OTS964 also demonstrates potent inhibitory activity against cyclin-dependent kinase 11 (CDK11).[4][5][6] The primary mechanism of action involves the inhibition of TOPK, which plays a crucial role in the late stages of cytokinesis.[1][7] By inhibiting TOPK, OTS964 induces defects in cell division, leading to subsequent apoptosis in cancer cells.[2][7] Preclinical in vivo studies have demonstrated that OTS964 can lead to complete tumor regression in xenograft models, highlighting its potential as a therapeutic agent.[1][3][4]

Key In Vivo Findings

In vivo studies have primarily utilized human cancer cell line xenografts in immunodeficient mice. The most extensively studied model is the LU-99 human lung cancer cell line transplanted into nude mice.[1][4][7]

- **Efficacy:** Both intravenous and oral administration of OTS964 have been shown to be highly effective, capable of inducing complete tumor regression even after treatment has ceased.[1][3][4] In a model using LU-99 lung tumors, intravenous administration of a liposomal formulation resulted in the complete disappearance of tumors in five out of six mice.[1][8] Similarly, daily oral administration of the free drug led to complete tumor regression in all six treated mice.[3][8]
- **Toxicity and Mitigation:** The primary dose-limiting toxicity associated with the free form of OTS964 is hematopoietic, specifically leukocytopenia (a reduction in white blood cells) accompanied by thrombocytosis.[1][9] This toxicity was found to be transient, with white blood cell counts recovering within two weeks after stopping the oral treatment.[1][8] A significant advancement in mitigating this side effect was the development of a liposomal formulation. When administered intravenously, the liposomal version of OTS964 eliminated the hematopoietic toxicity while retaining high anti-tumor efficacy.[1][9]
- **Formulations:** OTS964 has been successfully administered in different formulations. For intravenous injection, a liposomal formulation is preferred to avoid hematopoietic toxicity.[9] The free drug, **OTS964 hydrochloride**, can be administered effectively via oral gavage.[4][5]

Data Summary

The following tables summarize the quantitative data from preclinical in vivo and in vitro studies of OTS964.

Table 1: Summary of **OTS964 Hydrochloride** In Vivo Efficacy Studies

| Animal Model | Cancer Cell Line | Formulation | Dosage | Administration Route & Schedule | Key Outcome | Reference(s) |
|--------------|------------------|---------------|---------------|--|---|-----------------|
| Nude Mice | LU-99 (Lung) | Free Compound | 40 mg/kg | Intravenous (IV); Days 1, 4, 8, 11, 15, 18 | Tumors continued to shrink after treatment, leading to complete regression. | [4][5][6] |
| Nude Mice | LU-99 (Lung) | Liposomal | 40 mg/kg | Intravenous (IV); Twice a week for 3 weeks | Complete tumor disappearance in 5 of 6 mice with no detectable toxicity. | [1][8] |
| Nude Mice | LU-99 (Lung) | Free Compound | 50 mg/kg/day | Oral; Daily for 2 weeks | 79% Tumor Growth Inhibition (TGI) on day 15. | [7] |
| Nude Mice | LU-99 (Lung) | Free Compound | 100 mg/kg/day | Oral; Daily for 2 weeks | Complete tumor regression in all 6 mice; transient leukocytopenia observed. | [1][3][4][7][8] |

| | | | | | | |
|-----------|------------------------|----------------|--------------------------------|----------------------------------|---|----------------------|
| NSG Mice | U87 (Glioblastoma) | [18F]FE-OTS964 | Not specified (for imaging) | Intravenous (IV); Single dose | Successful tumor uptake (3.06 ± 0.30 %ID/cc) for PET imaging. | [10] |
| Nude Mice | SW620/Ad300 (Colon) | Free Compound | Not specified | Not specified | The combination of OTS964 and Verapamil significantly inhibited tumor growth. | [11] |

Table 2: In Vitro Potency of OTS964 Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
|----------------------|--------------------|-----------|--|
| LU-99 | Lung | 7.6 | [9] [12] |
| A549 | Lung | 31 | [9] [12] |
| HepG2 | Liver | 19 | [9] [12] |
| Daudi | Burkitt's Lymphoma | 25 | [9] [12] |
| MIAPaca-2 | Pancreatic | 30 | [9] [12] |
| UM-UC-3 | Bladder | 32 | [9] [12] |
| HCT-116 | Colon | 33 | [9] [12] |
| MKN1 | Gastric | 38 | [9] [12] |
| MKN45 | Gastric | 39 | [9] [12] |
| 22Rv1 | Prostate | 50 | [9] [12] |
| DU4475 | Breast | 53 | [9] [12] |
| T47D | Breast | 72 | [9] [12] |
| MDA-MB-231 | Breast | 73 | [9] [12] |
| HT29 (TOPK-negative) | Colon | 290 | [9] [12] |

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the efficacy of OTS964 in nude mice bearing human tumor xenografts (e.g., LU-99).

1. Animal Model and Tumor Implantation:

- Use female BALB/c nude mice, 6-8 weeks old.
- Culture LU-99 human lung cancer cells under standard conditions.

- Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject 5×10^6 cells in a volume of 100 μ L into the flank of each mouse.
- Monitor tumor growth with calipers. When tumors reach a volume of approximately 150 mm³, randomize mice into treatment and control groups (n=6-8 per group).[\[1\]](#)[\[3\]](#)[\[8\]](#)

2. Drug Formulation and Preparation:

- For Oral Administration (Free Compound):
 - Prepare a suspension of **OTS964 hydrochloride** in a suitable vehicle (e.g., 0.5% methylcellulose).
 - Prepare fresh daily before administration.
- For Intravenous Administration (Liposomal Formulation):
 - Prepare liposomal OTS964 as described in the primary literature to avoid hematopoietic toxicity.[\[9\]](#)
 - Alternatively, for non-liposomal IV studies, OTS964 can be formulated in 5% glucose solution.[\[12\]](#)

3. Drug Administration:

- Control Group: Administer the vehicle solution corresponding to the treatment group.
- Oral Treatment Group: Administer **OTS964 hydrochloride** by oral gavage at a dose of 100 mg/kg, once daily for 14 consecutive days.[\[3\]](#)[\[8\]](#)
- Intravenous Treatment Group: Administer liposomal OTS964 at a dose of 40 mg/kg via tail vein injection, twice a week for three weeks.[\[1\]](#)[\[8\]](#)

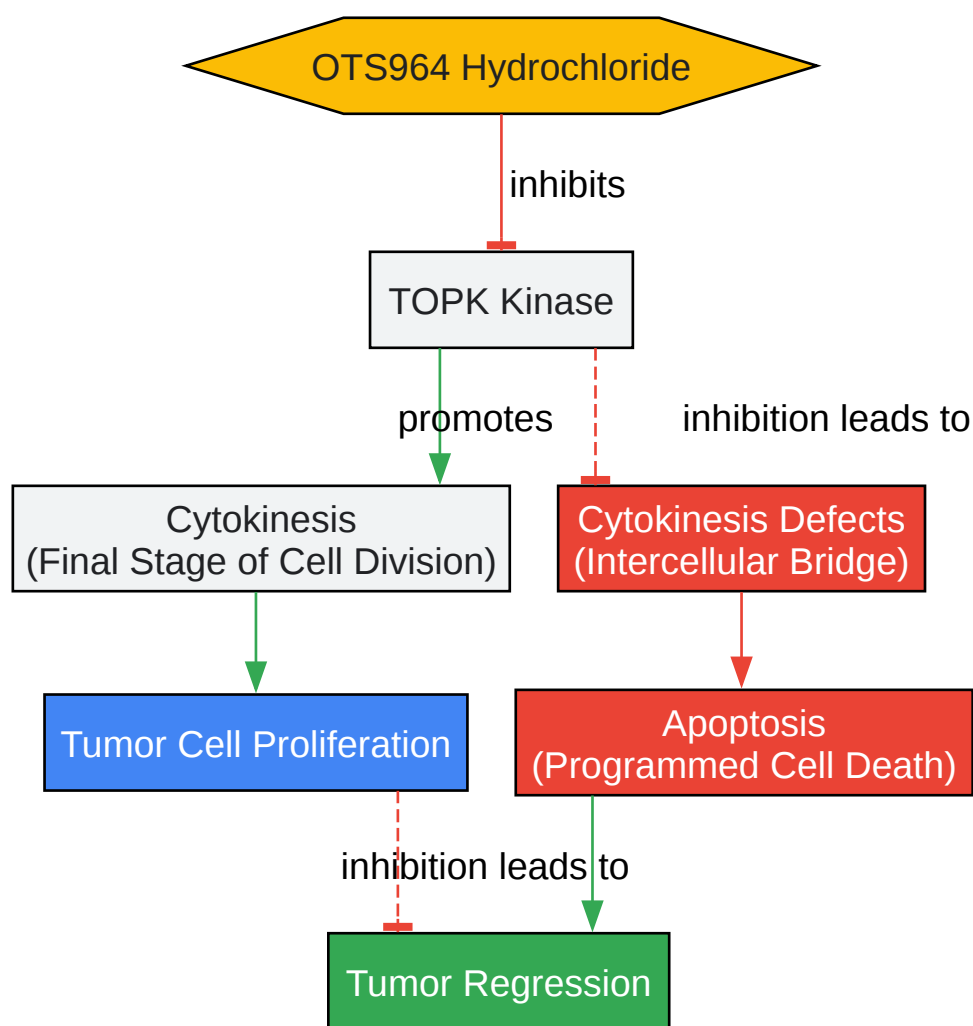
4. Monitoring and Endpoints:

- Measure tumor volume and body weight 2-3 times per week.
- Monitor the mice for any signs of toxicity (e.g., changes in behavior, weight loss).

- For studies using the free compound, conduct complete blood counts (CBCs) at baseline and after the treatment period to assess hematopoietic toxicity.[1][8]
- The primary endpoint is tumor growth inhibition or regression. Euthanize mice when tumors reach a predetermined maximum size or if significant toxicity is observed.

Visualizations

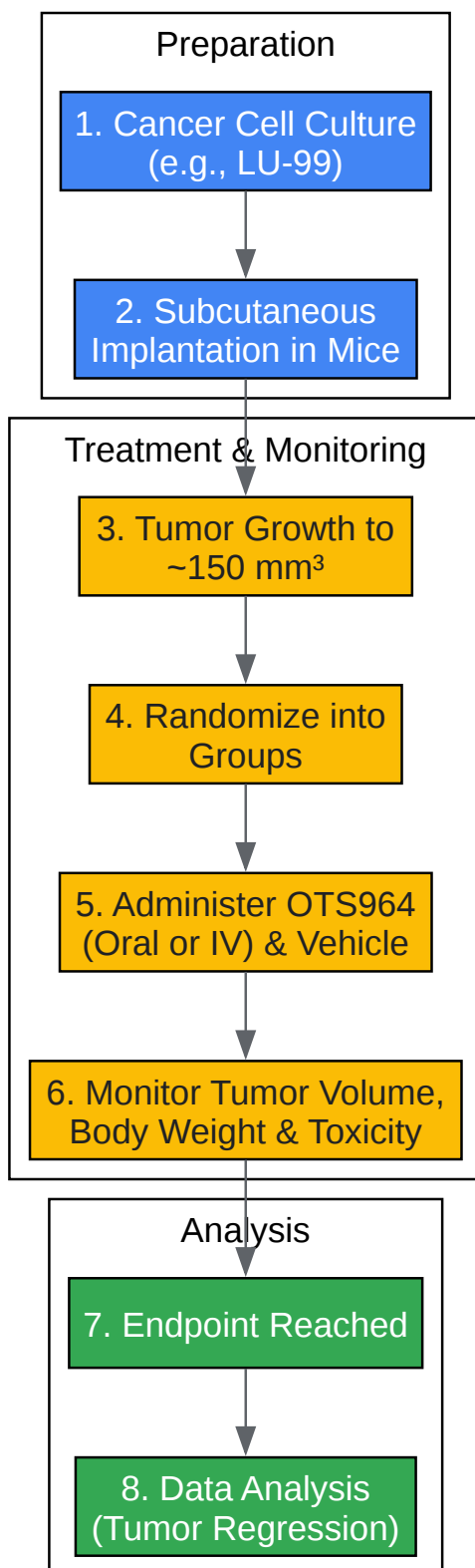
OTS964 Mechanism of Action



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Caption: OTS964 inhibits TOPK, leading to cytokinesis failure and apoptosis.

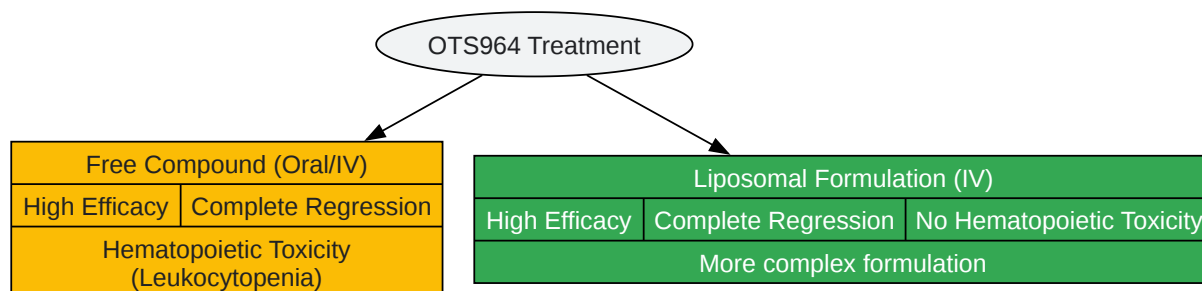
Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for assessing OTS964 efficacy in a xenograft model.

Comparison of OTS964 Formulations



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Caption: Efficacy and toxicity comparison of OTS964 formulations.

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